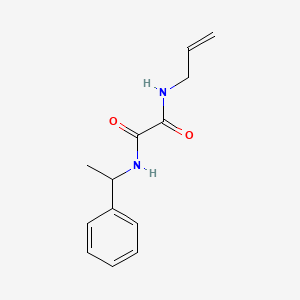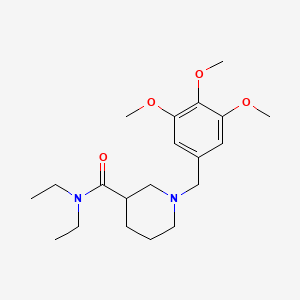
N-allyl-N'-(1-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N'-(1-phenylethyl)ethanediamide, also known as APEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APEA belongs to the class of N-acyl amino acid derivatives and is structurally similar to endogenous compounds such as anandamide and N-arachidonoyl dopamine.
科学研究应用
N-allyl-N'-(1-phenylethyl)ethanediamide has been studied extensively for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neuroprotection. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to exhibit analgesic effects in animal models of neuropathic pain and inflammatory pain. N-allyl-N'-(1-phenylethyl)ethanediamide has also demonstrated anti-proliferative effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-allyl-N'-(1-phenylethyl)ethanediamide has been investigated for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide is not fully understood. However, it is believed that N-allyl-N'-(1-phenylethyl)ethanediamide exerts its effects through the activation of the endocannabinoid system, specifically the CB1 receptor. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to bind to the CB1 receptor with high affinity and activate downstream signaling pathways. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids such as anandamide.
Biochemical and Physiological Effects:
N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the brain and other tissues. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to increase levels of dopamine and serotonin in the brain. Additionally, N-allyl-N'-(1-phenylethyl)ethanediamide has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
N-allyl-N'-(1-phenylethyl)ethanediamide has several advantages for use in lab experiments. N-allyl-N'-(1-phenylethyl)ethanediamide is relatively easy to synthesize and is stable under standard laboratory conditions. N-allyl-N'-(1-phenylethyl)ethanediamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of N-allyl-N'-(1-phenylethyl)ethanediamide in lab experiments. N-allyl-N'-(1-phenylethyl)ethanediamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-allyl-N'-(1-phenylethyl)ethanediamide. One area of interest is the potential use of N-allyl-N'-(1-phenylethyl)ethanediamide in the treatment of neurodegenerative diseases. Further studies are needed to investigate the neuroprotective properties of N-allyl-N'-(1-phenylethyl)ethanediamide and its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is the potential use of N-allyl-N'-(1-phenylethyl)ethanediamide in the treatment of cancer. Additional studies are needed to investigate the anti-proliferative effects of N-allyl-N'-(1-phenylethyl)ethanediamide and its potential use as a cancer therapeutic. Finally, further studies are needed to elucidate the exact mechanism of action of N-allyl-N'-(1-phenylethyl)ethanediamide and its downstream signaling pathways.
合成方法
N-allyl-N'-(1-phenylethyl)ethanediamide can be synthesized using a multi-step process involving the reaction of N-allylglycine with 1-phenylethylamine and subsequent acylation with acetic anhydride. The final product is obtained through recrystallization from ethanol. N-allyl-N'-(1-phenylethyl)ethanediamide can also be synthesized through a one-pot reaction using allyl bromide, 1-phenylethylamine, and ethylenediamine in the presence of potassium carbonate.
属性
IUPAC Name |
N'-(1-phenylethyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJRRQPDJPBJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-allyl-N~2~-(1-phenylethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)
![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)


![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)
![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)
![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4984927.png)

![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)
![{1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984947.png)
![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)
![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984953.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)